molecular formula C20H15FN4O2 B2765726 N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251582-05-4

N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2765726
CAS RN: 1251582-05-4
M. Wt: 362.364
InChI Key: ZQOINCVPTHEBKF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of compounds related to N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide form a foundational aspect of scientific research. These studies involve the development of innovative heterocycles and coordination complexes, leveraging the unique properties of the core structure for potential applications in chemistry and biology. For instance, Fadda et al. (2017) focused on synthesizing various heterocycles, including pyrazolo and triazolo derivatives, to assess their insecticidal properties against Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes, highlighting their antioxidant activity through a detailed structural analysis (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Potential Therapeutic Applications

Research into N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide and related compounds also extends into their potential therapeutic applications, albeit avoiding direct drug usage discussions. Sharma et al. (2018) synthesized and conducted a molecular docking analysis of an anticancer drug of similar structure, targeting the VEGFr receptor, indicating a promising avenue for anticancer therapies (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds structurally related to N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide have been a significant area of interest. Studies by Hassan (2013) and Riyadh, Kheder, & Asiry (2013) have demonstrated the synthesis of new pyrazoline and pyrazole derivatives, including triazolo and pyridine hybrids, showcasing their potential in combating bacterial and fungal pathogens (Hassan, 2013); (Riyadh, Kheder, & Asiry, 2013).

properties

IUPAC Name

1-(4-ethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-2-13-6-8-16(9-7-13)25-11-10-17(26)18(23-25)20-22-19(24-27-20)14-4-3-5-15(21)12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOINCVPTHEBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[8-(4-isopropylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

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